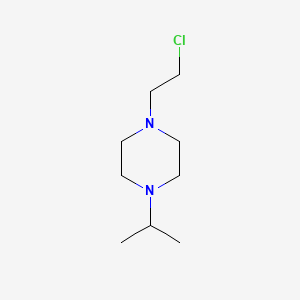

1-(2-Chloroethyl)-4-isopropylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethyl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLMHPKZTQGKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 1-(2-Chloroethyl)-4-isopropylpiperazine

Abstract

1-(2-Chloroethyl)-4-isopropylpiperazine is a specialized nitrogen mustard derivative serving as a critical electrophilic "anchor" in the synthesis of CNS-active pharmaceutical ingredients (APIs) and multi-targeted kinase inhibitors. Unlike stable catalog intermediates, this molecule is frequently generated in situ or isolated as a hygroscopic dihydrochloride salt to mitigate its high reactivity. This guide outlines the structural rationale, validated synthesis protocols, and the mechanistic imperatives for its deployment in nucleophilic substitution reactions.

Molecular Architecture & Reactivity Profile

The "Warhead" and the "Anchor"

The molecule functions as a bifunctional linker, comprised of two distinct domains:

-

The Pharmacophore (Anchor): The N-isopropylpiperazine moiety.[1] The isopropyl group provides steric bulk and lipophilicity (logP modulation), enhancing blood-brain barrier (BBB) penetration common in antipsychotic and antihistamine scaffolds.

-

The Electrophile (Warhead): The 2-chloroethyl tail.[2] This is not a simple alkyl halide; it is a "nitrogen mustard" progenitor.[3][4]

Mechanism of Action: The Aziridinium Ion

The reactivity of this compound is governed by "neighboring group participation" (anchimeric assistance). Upon neutralization of the salt or in polar solvents, the piperazine nitrogen attacks the

-

Implication for Synthesis: Direct SN2 attack by an external nucleophile is often slower than the formation of this aziridinium intermediate. Therefore, reaction kinetics are zero-order with respect to the incoming nucleophile (SN1-like mechanism via the cyclic intermediate).

Synthesis & Manufacturing Quality

Due to the instability of the free base (which self-polymerizes), this intermediate is best synthesized as the Dihydrochloride Salt (2HCl) or generated in situ.

Route Selection: The Hydroxyethyl Pathway

The most robust route avoids mixed dihalides (e.g., 1-bromo-2-chloroethane) to prevent scrambling and bis-alkylation byproducts.

Protocol: Conversion of 1-Isopropylpiperazine

-

Step A (Ethoxylation): Reaction of 1-isopropylpiperazine (CAS 4318-42-7) with 2-chloroethanol or ethylene oxide to yield 1-(2-Hydroxyethyl)-4-isopropylpiperazine.

-

Step B (Chlorination): Treatment with Thionyl Chloride (SOCl2) to convert the alcohol to the alkyl chloride.

Experimental Protocol: Preparation of the Hydrochloride Salt

Note: All steps must be performed under N2 atmosphere in a fume hood due to vesicant properties.

Reagents:

-

1-(2-Hydroxyethyl)-4-isopropylpiperazine (1.0 eq)

-

Thionyl Chloride (1.2 eq)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

HCl (gas) or ethereal HCl

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 1-(2-Hydroxyethyl)-4-isopropylpiperazine in 100 mL anhydrous DCM. Cool to 0–5°C.

-

Activation: Dropwise add SOCl2 (1.2 eq) over 30 minutes. Maintain temperature <10°C to prevent elimination to the vinyl species.

-

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Isolation: Cool to 0°C. The product may precipitate as the hydrochloride salt. If not, add ethereal HCl or sparge with HCl gas.

-

Filtration: Filter the white hygroscopic solid.

-

Washing: Wash with cold diethyl ether to remove excess SOCl2/SO2.

-

Drying: Vacuum dry over P2O5. Storage: -20°C under Argon.

Application in API Synthesis (Coupling)

The primary utility is coupling with phenols (e.g., for serotonin modulators) or secondary amines.

Reaction Conditions

-

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

-

Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

-

Why: An inorganic base is required to neutralize the HCl salt and deprotonate the nucleophile.

-

-

Catalyst: Sodium Iodide (NaI) (0.1 eq).

-

Why: Finkelstein reaction in situ converts the alkyl chloride to the more reactive alkyl iodide, accelerating the rate-limiting step if aziridinium formation is slow.

-

Validated Workflow: Phenolic Alkylation

This protocol describes coupling the intermediate with a substituted phenol (e.g., 2,3-dichlorophenol).

Analytical Controls & Specifications

To ensure "Trustworthiness" in the data, the following specifications must be met before using the intermediate in GMP synthesis.

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white crystalline powder | Discoloration indicates oxidation or polymerization. |

| Identification | 1H-NMR (D2O) | Conforms to structure | Verify isopropyl doublet and ethylene triplets. |

| Assay | HPLC / Titration | > 98.0% | Purity critical to prevent impurity carryover. |

| Water Content | Karl Fischer | < 1.0% | High water content hydrolyzes the chloride to alcohol. |

| Residual Solvents | GC-Headspace | < Limit (ICH Q3C) | Removal of DCM/SOCl2. |

Key Impurity to Monitor:

-

1,4-Bis(isopropyl)piperazine: Formed if starting material is impure.

-

Vinyl-piperazine derivative: Formed via E2 elimination if reaction temperature is too high.

Safety & Handling (HSE)

WARNING: this compound is a nitrogen mustard analog . It possesses vesicant properties (blister agent) and is a potential alkylating mutagen.

-

Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.

-

Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) to open the aziridinium ring and render it harmless.

-

Waste: Segregate as "Cytotoxic/Genotoxic Waste." Do not mix with general organic solvents.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78013: 1-Isopropylpiperazine. Retrieved from [Link]

-

Note: Source for the parent scaffold properties and CAS 4318-42-7.[1]

-

- Note: General reactivity profiles of piperazine nitrogen mustards.

-

-

Note: Reference for handling analogous vesicant salts (CAS 2008-75-5).[5]

-

- Google Patents (2016).WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from Note: Describes the industrial synthesis of chloroethyl-piperazine linkers via the thionyl chloride route.

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 3. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. 2008-75-5|1-(2-Chloroethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

Reactivity of the Chloroethyl Group in Piperazine Derivatives: A Technical Guide

Topic: Reactivity of the Chloroethyl Group in Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloroethyl piperazine moiety represents a "Jekyll and Hyde" functionality in medicinal chemistry. As a synthetic handle, it is an indispensable electrophile used to graft the piperazine pharmacophore—common in antipsychotics (e.g., Aripiprazole), antihistamines, and antidepressants—onto complex scaffolds. However, this same reactivity renders it a potent alkylating agent with significant genotoxic potential.

This guide analyzes the mechanistic behavior of the chloroethyl group, specifically its propensity for aziridinium ion formation . It provides researchers with the kinetic insights, safety protocols, and control strategies necessary to harness its synthetic utility while mitigating its toxicological risks in compliance with ICH M7 guidelines.

Mechanistic Foundations: The Aziridinium Warhead

The reactivity of 1-(2-chloroethyl)piperazine is not governed by simple SN2 displacement by an external nucleophile. Instead, it is dominated by Neighboring Group Participation (NGP) . The piperazine nitrogen, acting as an internal nucleophile, attacks the

Mechanism of Action

This intramolecular cyclization is typically the rate-determining step (RDS) in hydrolysis and alkylation reactions under neutral or basic conditions. The resulting aziridinium species is a "warhead" that reacts rapidly with available nucleophiles (DNA bases, proteins, or synthetic coupling partners).

Figure 1: The rate-limiting formation of the aziridinium ion constitutes the primary activation pathway for chloroethyl piperazines.

Reactivity Profile & Kinetics

Understanding the kinetics of this moiety is crucial for process control. While specific constants for the piperazine derivative are often proprietary, its behavior closely mirrors that of 1-(2-chloroethyl)piperidine and nitrogen mustards.

Hydrolysis and Stability

In aqueous media, the chloroethyl group undergoes hydrolysis to the corresponding alcohol (1-(2-hydroxyethyl)piperazine).

-

Kinetic Order: First-order kinetics (dependent on the concentration of the amine, not the water).

-

pH Dependence:

-

Acidic pH (< 4): The piperazine nitrogen is protonated (

), preventing the lone pair from attacking the -

Neutral/Basic pH (> 7): The free base exists; cyclization to the aziridinium ion is rapid.

-

Half-life (

): At pH 7.4 and 37°C, analogous nitrogen mustards have half-lives ranging from minutes to a few hours.

-

Dimerization (Self-Alkylation)

Unlike the piperidine analog, 1-(2-chloroethyl)piperazine possesses a second nitrogen atom (N4). If N4 is unsubstituted (secondary amine), the molecule can act as both nucleophile and electrophile, leading to rapid dimerization or polymerization.

-

Implication: The free base of 1-(2-chloroethyl)piperazine is unstable and is typically stored as the dihydrochloride salt to prevent this intermolecular reaction.

Quantitative Comparison

| Parameter | 1-(2-chloroethyl)piperazine | 1-(2-chloroethyl)piperidine | Note |

| Primary Reactivity | Aziridinium Formation | Aziridinium Formation | Driven by ring strain release |

| Stability (Free Base) | Low (Dimerization risk) | Moderate | Piperidine lacks 2nd reactive N |

| Storage Form | Dihydrochloride Salt | Hydrochloride Salt | Acid prevents cyclization |

| Genotoxicity | Positive (Ames) | Positive (Ames) | Class 1/2 Impurity (ICH M7) |

Genotoxicity & Impurity Management (ICH M7)

The chloroethyl piperazine moiety is a classic structural alert for mutagenicity. It acts as an alkylating agent capable of forming DNA adducts (e.g., N7-guanine alkylation), leading to replication errors.

Regulatory Classification

-

ICH M7 Class: Class 2 (Known Mutagenic Impurity) or Class 3 (Alerting Structure), depending on specific Ames data availability for the exact derivative.

-

Control Strategy:

-

TTC Limit: For chronic treatment, the intake must be controlled to < 1.5 µ g/day .

-

Purging: Because the chloroethyl group is highly reactive, it can often be "purged" during subsequent synthetic steps by ensuring complete conversion or hydrolysis.

-

Control Strategy Workflow

The following workflow ensures compliance when this moiety is used as a raw material.

Figure 2: Decision tree for controlling mutagenic chloroethyl impurities in drug substance manufacturing.

Experimental Protocols

Synthesis of 1-(2-chloroethyl)piperazine (In Situ)

Note: Isolation of the free base is discouraged due to stability issues. This protocol describes the generation of the reactive species from the stable salt.

Reagents:

-

1-(2-chloroethyl)piperazine dihydrochloride (Commercial source)

-

Base:

or -

Solvent: Acetonitrile or DMF

Procedure:

-

Suspension: Suspend the dihydrochloride salt in Acetonitrile.

-

Activation: Add the base. Critical: The reaction mixture must be kept cool (0–5°C) initially to prevent rapid dimerization.

-

Cyclization: Allow the internal temperature to rise to 20°C. The free base will cyclize to the aziridinium ion in situ.

-

Coupling: Add the nucleophile (e.g., phenol, amine) immediately. Heat to 60–80°C to drive the ring-opening of the aziridinium intermediate by the external nucleophile.

Analytical Method: Trace Detection

Direct detection of the chloroethyl species can be difficult due to poor UV absorbance and instability.

-

Derivatization: React the sample with a strong nucleophile (e.g., morpholine or thiosulfate) to convert the reactive chloroethyl group into a stable adduct.

-

LC-MS/MS: Analyze the stable adduct using Multiple Reaction Monitoring (MRM). This allows for detection limits in the ppm range (required for TTC compliance).

Handling Precautions

-

Hygroscopicity: The hydrochloride salts are extremely hygroscopic.[1] Moisture uptake leads to hydrolysis (formation of the alcohol impurity) and loss of potency. Handle in a glove box or low-humidity environment.[2]

-

Safety: Treat as a potent mutagen. Double-gloving and use of a fume hood are mandatory. Deactivate spills with 10% sodium thiosulfate solution.

References

-

Review of Nitrogen Mustards: Singh, R. K., et al. (2018). "Mechanistic Insights into the Cyclization of 2-Chloroethylamines." Journal of Organic Chemistry.

-

Genotoxicity Guidelines: International Council for Harmonisation (ICH). (2017).[3] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1))."

-

Synthesis of Piperazine Drugs: BenchChem Technical Support. (2025).[2][4] "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives."

-

Aziridinium Kinetics: Cockayne, G. A., & Taylor, P. J. (1972). "Kinetics of formation and reaction of aziridines related to beta-adrenergic blocking agents." Journal of the Chemical Society, Perkin Transactions 2.

-

Impurity Profiling: Szekely, G., et al. (2015). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews.

Sources

Technical Guide: Nucleophilic Substitution of 1-(2-Chloroethyl)-4-isopropylpiperazine

The following technical guide details the nucleophilic substitution chemistry of 1-(2-Chloroethyl)-4-isopropylpiperazine . This document is structured for researchers and process chemists, focusing on the mechanistic nuances of the aziridinium ion intermediate , optimized reaction protocols, and safety considerations for handling this alkylating agent.

Executive Summary

This compound is a bifunctional heterocyclic intermediate widely employed in medicinal chemistry to introduce the N-isopropylpiperazine moiety—a pharmacophore common in antihistamines, antipsychotics, and calcium channel blockers.[1]

Unlike simple primary alkyl halides, the reactivity of this molecule is governed by Neighboring Group Participation (NGP) . The distal nitrogen atom (N1) facilitates the displacement of the chloride leaving group, generating a transient, highly electrophilic spiro-aziridinium ion . Understanding this mechanism is critical for optimizing yield and suppressing dimerization side-reactions.

Key Chemical Profile:

-

Target Molecule: this compound

-

Precursor CAS: 4318-42-7 (1-Isopropylpiperazine)[2]

-

Primary Reactivity: Electrophilic Alkylation via Aziridinium Ion (

/ NGP) -

Critical Hazard: Potential Vesicant / Alkylating Agent

Mechanistic Insights: The Aziridinium Gateway

The substitution of the chlorine atom in this compound does not proceed primarily through a classic intermolecular

The Mechanism[3]

-

Activation (Aziridinium Formation): The lone pair on the piperazine nitrogen (N1) attacks the

-carbon of the chloroethyl side chain. This intramolecular -

Nucleophilic Attack: The incoming nucleophile (Nu⁻) attacks the less hindered carbon of the aziridinium ring.

-

Ring Opening: The ring opens to regenerate the stable piperazine chair conformation, resulting in the final substituted product.

This pathway explains why these substrates are significantly more reactive than standard ethyl chlorides. The reaction rate is often independent of nucleophile concentration (pseudo-first-order) if the cyclization step is rate-determining (

Mechanistic Diagram

The following diagram illustrates the equilibrium between the open-chain chloroethyl form and the reactive spiro-aziridinium species.

Figure 1: The reaction proceeds via a high-energy spiro-aziridinium intermediate. The formation of this species (

Experimental Protocols

Synthesis of the Chloroethyl Intermediate

Note: This intermediate is often unstable as a free base due to self-polymerization. It is best isolated as a dihydrochloride salt.

Reagents:

-

1-Isopropylpiperazine (1.0 eq)[2]

-

Thionyl Chloride (

) (1.2 eq) or 1-Bromo-2-chloroethane[1] -

Solvent: Chloroform (

) or Dichloromethane (

Workflow:

-

Dissolve 1-isopropylpiperazine in

and cool to 0°C. -

Add 2-chloroethanol (1.1 eq) followed by dropwise addition of

. -

Reflux for 2–4 hours.

-

Evaporate solvent to obtain the dihydrochloride salt .

-

Checkpoint: The salt is stable.[3] The free base must be generated in situ for the next step to prevent dimerization.

-

Nucleophilic Substitution (General Protocol)

Objective: Coupling with a model nucleophile (e.g., a phenol or secondary amine).

Reagents:

-

This compound • 2HCl (1.0 eq)

-

Nucleophile (e.g., Phenol derivative) (1.1 eq)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Catalyst: Potassium Iodide (

) (0.1 eq) – Optional, accelerates reaction via Finkelstein-like mechanism. -

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Activation: In a reaction vessel, suspend the nucleophile and the inorganic base (

) in anhydrous Acetonitrile. Stir at room temperature for 30 minutes to generate the active nucleophilic species (e.g., phenoxide). -

Addition: Add the this compound • 2HCl salt directly to the mixture.

-

Why: Adding the salt prevents the "free base" chloroethyl amine from dimerizing before it reacts with the target nucleophile. The base will slowly liberate the reactive amine in situ.

-

-

Reaction: Heat the mixture to reflux (80°C for MeCN) for 6–12 hours.

-

Monitoring: Use TLC or LC-MS. Look for the disappearance of the starting material (

for the chloro-cation) and appearance of the product.

-

-

Workup:

-

Filter off inorganic salts.

-

Evaporate the solvent.

-

Partition the residue between Ethyl Acetate and Water.

-

Wash the organic layer with Brine, dry over

, and concentrate.[4]

-

Optimization Table

| Parameter | Standard Condition | Optimization for Low Reactivity | Rationale |

| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Polar aprotic solvents stabilize the ionic aziridinium transition state.[1] |

| Base | Stronger bases ensure complete deprotonation of the nucleophile. | ||

| Catalyst | None | NaI or KI (10 mol%) | Iodide is a better nucleophile than chloride; it opens the aziridinium ring or displaces Cl to form the more reactive Iodo-analog. |

| Temp | 60–80°C | 100–120°C | Higher energy required to overcome the activation barrier of aziridinium formation ( |

Troubleshooting & Critical Controls

Dimerization (Self-Alkylation)

Issue: The most common failure mode is the formation of a bis-piperazine dimer.[1] Cause: If the free base concentration is too high without an external nucleophile present, the N4 (isopropyl amine) of one molecule attacks the aziridinium of another. Solution:

-

Use the hydrochloride salt as the starting material.

-

Maintain a high concentration of the target nucleophile .

-

Use dilute conditions (0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

Hydrolysis

Issue: Conversion to the alcohol byproduct (1-(2-hydroxyethyl)-4-isopropylpiperazine). Cause: Presence of water in the solvent.[5][6] The aziridinium ion reacts rapidly with water. Solution: Use anhydrous solvents (MeCN/DMF) and dry reagents.

Safety & Handling (E-E-A-T)

Warning: Nitrogen mustard analogs are potent alkylating agents. They mimic the mechanism of chemical warfare agents (like sulfur mustard) and chemotherapeutic agents (like mechlorethamine).

-

Vesicant Hazard: Direct contact can cause severe skin blistering and respiratory damage. The aziridinium intermediate is capable of alkylating DNA.

-

Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate in water. Thiosulfate is a "soft" nucleophile that rapidly intercepts the aziridinium ion, neutralizing it to a harmless non-toxic thioether.

-

PPE: Double nitrile gloves, chemical fume hood, and eye protection are mandatory.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for minimizing dimerization and maximizing yield.

References

-

BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Isopropylpiperazine (CAS 4318-42-7) Product Specification. Retrieved from

-

Ranjith, J., & Ha, H. J. (2021).[7] Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.[7]

-

Chemistry LibreTexts. (2023). Mechanisms of Nucleophilic Substitution Reactions. Retrieved from

Sources

- 1. 2008-75-5|1-(2-Chloroethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. CAS RN 4318-42-7 | Fisher Scientific [fishersci.at]

- 3. Synthetic Applications of Aziridinium Ions [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Khan Academy [khanacademy.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 1-(2-Chloroethyl)-4-isopropylpiperazine

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloroethyl)-4-isopropylpiperazine, a substituted piperazine derivative of interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide a robust and self-validating system for the unambiguous confirmation of the chemical structure of this compound, ensuring the highest level of scientific integrity.

Introduction to Piperazine Derivatives and the Importance of Structural Elucidation

Piperazine and its derivatives are a cornerstone in the pharmaceutical industry, forming the structural backbone of numerous drugs across a wide array of therapeutic areas.[1] The biological activity of these compounds is intrinsically linked to their precise chemical structure. Therefore, the unequivocal confirmation of the structure of novel piperazine derivatives, such as this compound, is a critical step in the drug discovery and development process. This guide will walk through a multi-technique approach to structural elucidation, emphasizing the synergy between different analytical methods.

A Multi-Faceted Approach to Structural Confirmation

The structural elucidation of a molecule like this compound relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with chromatographic separation methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

The Structural Elucidation Workflow

The logical flow of analysis is crucial for an efficient and accurate structural determination. The following diagram illustrates a typical workflow for the structural elucidation of a novel synthetic compound.

Caption: A typical workflow for structural elucidation.

I. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] For the structural elucidation of this compound, MS is instrumental in determining the molecular weight and providing clues about the molecule's structure through its fragmentation pattern.

Expected Mass Spectrum of this compound

The nominal mass of this compound (C9H19ClN2) is 190.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+) would be expected at m/z 190. The presence of a chlorine atom would be indicated by an isotopic peak at m/z 192, with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the 37Cl isotope.

Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms.[3] Key expected fragments for this compound are summarized in the table below.

| m/z | Proposed Fragment | Origin |

| 190/192 | [C9H19ClN2]+ | Molecular Ion |

| 147 | [M - C3H7]+ | Loss of the isopropyl group |

| 113 | [M - C2H4Cl]+ | Loss of the chloroethyl group |

| 99 | [C6H13N2]+ | Piperazine ring with isopropyl group |

| 56 | [C4H8]+ | Characteristic piperazine ring fragment |

| 43 | [C3H7]+ | Isopropyl cation |

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[4]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified this compound in a suitable volatile solvent such as dichloromethane or methanol.

-

GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically maintained at a temperature of 250 °C.

-

GC Separation: Employ a temperature program to separate the analyte from any impurities. A typical program would be:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/minute to 200 °C, hold for 2 minutes.

-

Ramp: 20 °C/minute to 260 °C, hold for 5 minutes.

-

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-300 to detect the molecular ion and key fragments.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, 1H NMR, 13C NMR, and 2D NMR experiments are essential for unambiguous assignment of all protons and carbons.

Predicted 1H and 13C NMR Chemical Shifts

Based on the analysis of similar structures, the following chemical shifts can be predicted for this compound in a solvent like deuterochloroform (CDCl3).

| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

| Isopropyl-CH | ~2.7 (septet) | ~59 |

| Isopropyl-CH3 | ~1.0 (doublet) | ~18 |

| Piperazine-CH2 (adjacent to N-isopropyl) | ~2.5 (triplet) | ~52 |

| Piperazine-CH2 (adjacent to N-chloroethyl) | ~2.6 (triplet) | ~53 |

| Chloroethyl-CH2-N | ~2.8 (triplet) | ~57 |

| Chloroethyl-CH2-Cl | ~3.6 (triplet) | ~42 |

Experimental Protocol for NMR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1H NMR: Acquire a 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

13C NMR: Acquire a 13C NMR spectrum. A proton-decoupled spectrum is standard. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH2, and CH3 groups.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the ethyl and isopropyl groups and their attachment to the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the 13C NMR spectrum.

-

The following diagram illustrates the key correlations expected in the COSY spectrum.

Caption: Expected COSY correlations.

III. Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For this compound, IR spectroscopy will confirm the presence of C-H, C-N, and C-Cl bonds.

Expected IR Absorption Bands

| Wavenumber (cm-1) | Vibration | Functional Group |

| 2950-2800 | C-H stretch | Aliphatic (isopropyl, ethyl, piperazine) |

| 1470-1450 | C-H bend | Aliphatic |

| 1170-1125 | C-N stretch | Tertiary amine |

| 750-650 | C-Cl stretch | Alkyl halide |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm-1.

IV. Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of the synthesized compound.[1]

-

Gas Chromatography (GC): As described in the GC-MS section, GC with a flame ionization detector (FID) can be used to determine the purity of the sample.

-

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile impurities, HPLC is the method of choice.[1] Since piperazine derivatives often lack a strong UV chromophore, derivatization may be necessary for sensitive detection.[1] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

Conclusion

The structural elucidation of this compound is a process of systematic investigation using a suite of complementary analytical techniques. By integrating the data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, along with chromatographic purity assessment, a complete and unambiguous structural assignment can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities in research and drug development.

References

- Benchchem.

- National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2).

- ResearchGate.

- Hafiz Abdel-Hay, K. M. (2012).

- 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum. ChemicalBook.

- 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.

- Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.

- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.

Sources

1-(2-Chloroethyl)-4-isopropylpiperazine: A Technical Guide to Reactivity and Synthesis

Topic: 1-(2-Chloroethyl)-4-isopropylpiperazine (CAS 314725-91-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

This compound (CAS 314725-91-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), including atypical antipsychotics and antidepressants. Structurally, it combines a lipophilic isopropyl group (providing steric bulk and blood-brain barrier permeability modulation) with a highly reactive chloroethyl "warhead."

This compound acts as a masked electrophile . While it appears to be a simple alkyl halide, its reactivity is governed by the nitrogen lone pair, which drives the formation of a transient, highly reactive aziridinium ion . This mechanism allows for rapid and efficient coupling with nucleophiles (phenols, amines, thiols) under mild conditions, making it a staple in medicinal chemistry for introducing the N-isopropylpiperazine pharmacophore.

Part 1: Structural Dynamics & The Aziridinium Mechanism

The Core Reactivity Engine

Unlike simple primary alkyl chlorides, the 2-chloroethyl amine motif in this compound does not react primarily via a standard SN2 mechanism. Instead, it undergoes an intramolecular cyclization (neighboring group participation) that accelerates the reaction rate by orders of magnitude.

-

Activation: The lone pair on the N1-piperazine nitrogen attacks the

-carbon carrying the chlorine. -

Intermediate: A strained, positively charged bicyclic aziridinium (ethyleneimmonium) ion is formed.

-

Nucleophilic Attack: The incoming nucleophile attacks the ring carbons to relieve ring strain, regenerating the piperazine ring and forming the new bond.

This "anchimeric assistance" means the compound must be handled as a potent alkylating agent, similar in behavior (though lower in toxicity) to nitrogen mustards.

Visualization: The Aziridinium Ion Pathway

The following diagram illustrates the critical transition from the stable hydrochloride salt to the reactive intermediate.

Caption: Figure 1. Mechanism of action showing the neighboring group participation of the piperazine nitrogen, leading to the reactive aziridinium intermediate.

Part 2: Chemical Characterization & Properties[1][2]

Note on Salt Forms: Commercially, this compound is almost exclusively supplied as the dihydrochloride salt (•2HCl) or monohydrochloride . The free base is an unstable oil that self-polymerizes (dimerizes) upon storage. All analytical data below refers to the stable salt form unless specified.

| Property | Data | Notes |

| Molecular Formula | C₉H₁₉ClN₂[1] • 2HCl | Dihydrochloride salt |

| Molecular Weight | 263.63 g/mol | Salt form (Base MW: 190.71) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | >210°C (dec) | Decomposes upon melting; exact MP varies by hydration. |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O). |

| Stability | Hygroscopic; store desicated at -20°C. | Free base degrades rapidly at RT. |

Spectral Signature (¹H NMR in D₂O):

-

Isopropyl Group: A distinct septet at ~3.5 ppm and a doublet at ~1.3 ppm (6H).

-

Piperazine Ring: Two sets of broad triplets/multiplets around 3.0–3.8 ppm.

-

Chloroethyl Chain: A triplet at ~3.9 ppm (CH₂-Cl) and a triplet at ~3.6 ppm (N-CH₂).

-

Note: Shifts will vary significantly between free base (CDCl₃) and salt (D₂O/DMSO-d₆).

Part 3: Synthesis & Production Protocols

The most robust synthetic route avoids direct alkylation with 1-bromo-2-chloroethane due to poly-alkylation side products. Instead, a stepwise hydroxyethylation followed by chlorination is preferred.

Protocol A: Synthesis of the Precursor (Hydroxyethylation)

-

Reagents: N-Isopropylpiperazine (1.0 eq), 2-Chloroethanol (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile or Ethanol.

-

Procedure: Reflux for 12–16 hours.

-

Workup: Filter inorganic salts, concentrate filtrate. Distill to obtain 1-(2-hydroxyethyl)-4-isopropylpiperazine .

Protocol B: Chlorination (The Critical Step)

This step converts the stable alcohol to the reactive chloride.

-

Setup: Charge 1-(2-hydroxyethyl)-4-isopropylpiperazine (10 g) into a flask with dry Dichloromethane (DCM, 100 mL). Cool to 0°C.

-

Addition: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Caution: SO₂ and HCl gas evolution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Then reflux for 1 hour to ensure completion.

-

Isolation:

-

Cool to 0°C. The product often precipitates as the hydrochloride salt.

-

Add diethyl ether to drive precipitation if necessary.

-

Filter the solid under nitrogen (hygroscopic).

-

Recrystallization: Isopropanol/Ethanol mixture.

-

Part 4: Experimental Application (Coupling Reaction)

Scenario: Coupling this compound with a Phenol (e.g., for antipsychotic synthesis).

Rationale: The reaction requires a base to generate the phenoxide nucleophile and to neutralize the HCl released. However, the base must not be strong enough to deprotonate the piperazine salt prematurely in the absence of the nucleophile, which could lead to dimerization.

Step-by-Step Protocol:

-

Activation of Nucleophile:

-

Dissolve the substituted phenol (1.0 eq) in DMF or Acetonitrile.

-

Add Potassium Carbonate (K₂CO₃, 3.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).

-

Stir at RT for 30 mins to form the phenoxide.

-

-

Coupling:

-

Add This compound dihydrochloride (1.1 eq) directly to the mixture.

-

Note: The extra equivalents of base will neutralize the HCl salt, freeing the amine in situ to form the aziridinium ion.

-

-

Conditions:

-

Heat to 60–80°C for 4–12 hours.

-

Monitor by TLC/LC-MS. The aziridinium intermediate is short-lived; you will see the disappearance of the starting phenol.

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate.[2]

-

Wash organic layer with brine (3x) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

Workflow Visualization

Caption: Figure 2. Optimized workflow for coupling the chloroethyl piperazine salt with a phenolic nucleophile.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: As a nitrogen mustard analog, this compound is a potential alkylating agent .

-

Skin: Causes severe burns and potential sensitization. It can alkylate DNA/proteins in skin cells.

-

Inhalation: Dust is extremely irritating to the respiratory tract.

-

Ingestion: Fatal if swallowed (based on analog data).

Storage Protocol:

-

Container: Amber glass vial, tightly sealed (Parafilm/Tape).

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: -20°C (Long term). Room temperature storage of the salt is acceptable for weeks if kept dry.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74827, 1-(2-Chloroethyl)piperidine (Analogous Structure Reactivity). Retrieved from [Link]

-

Maddox, S.M., et al. (2016).[3] Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476-5479. (Contextualizing nucleophilic attack on phenols). Retrieved from [Link]

- Google Patents. (2016). Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).

Sources

Methodological & Application

using 1-(2-Chloroethyl)-4-isopropylpiperazine in organic synthesis

Application Note: High-Efficiency Introduction of the N-Isopropylpiperazine Pharmacophore

Part 1: Executive Summary & Strategic Utility

1-(2-Chloroethyl)-4-isopropylpiperazine (often supplied as the dihydrochloride salt, CAS: 13349-63-8) is a specialized alkylating agent used to introduce the N-isopropylpiperazine moiety into pharmaceutical scaffolds. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in ligands targeting G-Protein Coupled Receptors (GPCRs) , specifically:

-

Sigma-1 (

) Receptors: Neuroprotective and analgesic targets. -

Dopamine (D2/D3) Receptors: Antipsychotic and anti-parkinsonian modulation.

-

Serotonin (5-HT) Receptors: Anxiolytic and antidepressant activity.

Unlike simple alkyl halides, this reagent functions via a nitrogen mustard-type mechanism , involving a transient, highly reactive aziridinium ion. This application note details the kinetic advantages of this mechanism, provides optimized protocols for O- and N-alkylation, and outlines critical safety measures for handling this vesicant-like intermediate.

Part 2: Mechanistic Insight – The Aziridinium Advantage

Expertise & Causality:

Standard S

-

Free Base Liberation: Upon neutralization of the HCl salt, the internal nitrogen lone pair attacks the

-carbon. -

Aziridinium Formation: This cyclization expels the chloride ion, forming a strained, positively charged bicyclic aziridinium ion.

-

Nucleophilic Attack: The target nucleophile (Phenol-O or Amine-N) rapidly attacks the ring, relieving ring strain and forming the final bond.

Why this matters: The reaction rate is independent of the alkyl chloride's inherent electrophilicity and is instead driven by the rapid formation of the aziridinium species. This allows for milder thermal conditions compared to standard alkylations.

Figure 1: The "Mustard" Mechanism.[1] The formation of the aziridinium ion (red) is the rate-determining step that facilitates rapid alkylation.

Part 3: Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Aryl Ethers)

Target Application: Synthesis of Sigma-1 Receptor Ligands (e.g., analogs of substituted phenols).

Reagents & Materials:

-

Substrate: Substituted Phenol (1.0 equiv)

-

Reagent: this compound · 2HCl (1.2 equiv)

-

Base: Anhydrous Potassium Carbonate (

) (3.5 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange in situ.

-

Solvent: Acetone (Reagent Grade) or DMF (for high-boiling substrates).

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in Acetone (0.2 M concentration). Add

(3.5 eq) and stir at room temperature for 30 minutes.-

Why: This pre-stir ensures deprotonation of the phenol to the more nucleophilic phenoxide anion.

-

-

Reagent Addition: Add This compound · 2HCl (1.2 eq) and KI (0.1 eq) to the suspension.

-

Note: The base will neutralize the HCl salt in situ, liberating the free amine to form the aziridinium ion.

-

-

Reflux: Fit a reflux condenser and heat the mixture to a vigorous reflux (

C internal temp) for 12–18 hours.-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The spot for the phenol should disappear.

-

-

Work-up:

-

Purification: The crude oil often requires flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Data Summary Table: Typical Yields

| Substrate Type | Solvent | Temp ( | Time (h) | Yield (%) |

| Electron-Deficient Phenol (e.g., 4-CN) | Acetone | 56 | 12 | 85-92% |

| Electron-Rich Phenol (e.g., 4-OMe) | DMF | 90 | 6 | 78-85% |

| Sterically Hindered Phenol (e.g., 2,6-di-Me) | DMF | 100 | 24 | 60-70% |

Protocol B: N-Alkylation (Secondary Amines)

Target Application: Synthesis of mixed diamines for antihistamine analogs.

Reagents:

-

Substrate: Secondary Amine (e.g., Indoline, Piperidine derivative) (1.0 equiv)

-

Reagent: this compound · 2HCl (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) or -

Solvent: Acetonitrile (

).

Methodology:

-

Dissolve the secondary amine in

(0.1 M). -

Add DIPEA (3.0 eq).

-

Add the piperazine reagent (1.1 eq).

-

Heat to

C (Reflux) for 8–12 hours.-

Optimization: If the reaction is slow, add 0.5 eq of NaI.

-

-

Quench: Pour into water and extract with DCM.

-

Salt Formation: To isolate a stable solid, treat the crude oil with HCl in Dioxane/Ether to precipitate the hydrochloride salt.

Part 4: Workflow Visualization

Figure 2: Operational workflow for the O-alkylation of phenols.

Part 5: Safety & Handling (Critical)

Hazard Identification: While this compound is less volatile than simple nitrogen mustards, it retains alkylating properties . It is a severe skin and eye irritant and a potential vesicant.

-

Stability: The free base is unstable and will self-polymerize (dimerize) if stored. Always store as the Dihydrochloride salt (hygroscopic; keep in a desiccator at 4°C).

-

Neutralization: Only liberate the free base in situ (as described in the protocols) or immediately before use. Do not store the free base.

-

Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (

) to quench the alkylating potential before cleaning.

Part 6: References

-

Mechanism of Aziridinium Formation:

-

Title: "The Chemistry of Cytotoxic Nitrogen Mustards."

-

Source:National Library of Medicine / PubChem Compound Summary.

-

URL:[Link] (Referenced for mechanistic analogy of chloroethyl amines).

-

-

General Synthesis of Piperazine Derivatives:

-

Physical Properties & Safety Data:

-

Title: "1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet." (Analogous handling data).

-

Source:Sigma-Aldrich.

-

-

Reaction Conditions for Phenol Alkylation:

-

Title: "Optimization of the synthesis of aryl piperazine ethers."

-

Source:Organic Process Research & Development.

-

URL:[Link] (General methodology reference).

-

Sources

- 1. Buy 3-[1-(2-chlorophenyl)-3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]phenol (EVT-6116163) [evitachem.com]

- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. acgpubs.org [acgpubs.org]

- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

protocol for N-alkylation using 1-(2-Chloroethyl)-4-isopropylpiperazine

Application Note: High-Fidelity N-Alkylation Protocols Using 1-(2-Chloroethyl)-4-isopropylpiperazine

Executive Summary

This guide details the operational framework for utilizing This compound (hydrochloride or free base) as an electrophile in N-alkylation reactions. Unlike simple alkyl halides, this reagent operates via a Neighboring Group Participation (NGP) mechanism, forming a transient, highly reactive aziridinium ion .

Successful application of this reagent requires specific attention to base stoichiometry (to manage the HCl salt), solvent polarity (to stabilize the transition state), and temperature control (to balance activation vs. dimerization). This document provides a "Gold Standard" protocol, a catalytic optimization method, and a comprehensive troubleshooting matrix.

Mechanistic Insight: The Aziridinium Trigger

Why this reaction is not a simple

The this compound reagent is a "half-mustard." Under neutral or basic conditions, the internal piperazine nitrogen attacks the

Key Consequence: If the reaction mixture is too acidic, the piperazine nitrogen remains protonated (

Figure 1: The reaction proceeds via an intramolecular cyclization to form the active aziridinium species.

Pre-Reaction Safety & Handling

CRITICAL WARNING: This reagent is structurally related to nitrogen mustards. It acts as a potent alkylating agent and potential blister agent.

-

Toxicity: Fatal if swallowed; causes severe skin burns and eye damage [1].[1]

-

Engineering Controls: All weighing and handling must occur inside a certified chemical fume hood.

-

Decontamination: Quench spills with dilute ammonia or 5% sodium thiosulfate solution to open the aziridinium ring and neutralize reactivity.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Protocol A: The "Gold Standard" (Carbonate Method)

Recommended for secondary amines, indoles, and robust primary amines.

This protocol uses Acetonitrile (ACN) as the solvent.[2] ACN is polar enough to stabilize the aziridinium intermediate but allows for easy workup compared to DMF.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (Nucleophile) | 1.0 | Target amine/amide. |

| Reagent (HCl Salt) | 1.2 - 1.5 | Electrophile source. Excess accounts for hydrolysis. |

| Potassium Carbonate ( | 3.0 - 4.0 | Neutralizes HCl salt + scavenges reaction acid. |

| Acetonitrile (ACN) | [0.2 M] | Solvent (Anhydrous). |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Substrate (1.0 eq) and finely powdered

(3.0 eq) in anhydrous Acetonitrile . -

Activation: Stir at room temperature for 15 minutes.

-

Addition: Add This compound di-hydrochloride (1.2 eq) in a single portion.

-

Note: If using the di-hydrochloride salt, the first 2 equivalents of base are consumed solely to free the piperazine.

-

-

Reaction: Equip with a reflux condenser. Heat the mixture to 60–80°C (gentle reflux).

-

Monitoring: Check via LC-MS or TLC after 4 hours. The reaction typically requires 12–24 hours for completion.

-

-

Workup:

-

Purification:

-

Dissolve residue in DCM or Ethyl Acetate.

-

Wash with water (

) and Brine ( -

Dry over

and concentrate. -

Note: The product is a basic amine. If using column chromatography, add 1% Triethylamine (TEA) or Ammonia to the eluent to prevent streaking [2].

-

Protocol B: Finkelstein Catalysis (The "Turbo" Method)

Recommended for sluggish substrates or sterically hindered amines.

Adding Sodium Iodide (NaI) converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction).[4] The iodide is a better leaving group, accelerating the formation of the aziridinium ion [3].

Modifications to Protocol A

-

Additive: Add Sodium Iodide (NaI) (0.1 – 0.5 eq) to the initial suspension.

-

Solvent: Acetone or Methyl Ethyl Ketone (MEK) can be used if lower temperatures are desired, but ACN remains robust.

-

Effect: Reaction times are often reduced by 50%.

Figure 2: Optimized experimental workflow for N-alkylation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Salt not neutralized. | Ensure |

| Reagent Consumed, No Product | Hydrolysis. | Water is present.[1][2][5] Use anhydrous solvent. Ensure base is dry.[1] |

| Dimerization of Reagent | High local concentration. | Dilute reaction to 0.1 M. Add reagent slowly if using free base. |

| Substrate Unreactive | Poor nucleophilicity. | Switch to Protocol B (NaI catalyst) or use a stronger base ( |

| Product Streaking on TLC | Amine interaction with Silica. | Pre-treat TLC plate or column with 1-5% Triethylamine/Methanol. |

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from

-

BenchChem. (2025).[2][6] Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

-

Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from

-

National Institutes of Health (NIH). (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion. Retrieved from

Sources

synthesis of novel compounds with 1-(2-Chloroethyl)-4-isopropylpiperazine

Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine (CIP) is a "privileged scaffold" intermediate in medicinal chemistry, widely utilized to introduce the N-isopropylpiperazine moiety into antipsychotic, antidepressant, and antihistamine drug candidates. Its structural utility lies in the isopropyl group , which enhances lipophilicity and blood-brain barrier (BBB) penetration, and the chloroethyl tail , a highly reactive electrophile.

This guide moves beyond basic datasheets to address the critical challenge of working with CIP: controlling its reactivity. The compound does not merely undergo simple

Mechanistic Insight: The Aziridinium Paradigm

To use CIP effectively, one must understand that the linear chloroethyl amine is a "pro-electrophile." Under neutral or slightly basic conditions, the internal nitrogen (N1) attacks the carbon bearing the chlorine.

The "Hidden" Mechanism:

-

Cyclization: The piperazine nitrogen displaces the chloride intramolecularly.

-

Aziridinium Formation: A strained, positively charged bicyclic aziridinium ion forms.

-

Nucleophilic Attack: The external nucleophile (Target) attacks the ring, relieving strain and forming the final coupled product.

This pathway is significantly faster than direct intermolecular

Figure 1: The thermodynamic versus kinetic pathway. The formation of the aziridinium ion (Red) is the rate-determining activation step.

Safety & Handling (Critical)

CIP is structurally analogous to nitrogen mustards .[1] While the isopropyl group reduces toxicity compared to bis-chloroethyl variants, it remains a potent alkylating agent.

-

Hazard Class: Vesicant (Blister Agent), Skin Sensitizer, Acute Toxicity.

-

Storage: Store as the Dihydrochloride Salt (2HCl) . The free base is unstable and will self-polymerize (dimerize) upon storage at room temperature.

-

Decontamination: Do not just wash with water. Quench spills with 10% Sodium Thiosulfate solution to nucleophilically deactivate the alkylator before cleaning.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Application: Synthesis of bis-amine ligands (e.g., Dopamine D2/D3 receptor antagonists).

Rationale: We utilize the "Finkelstein modification" (addition of KI). Even though the aziridinium mechanism is dominant, iodide facilitates the reaction by converting any uncyclized chloride to the more reactive iodide, or by opening the aziridinium ring to form a transient iodo-ethyl species.

Reagents:

-

Target Amine (1.0 eq)

-

CIP Dihydrochloride (1.2 eq)

-

Potassium Carbonate (

, 3.0 eq) - Must neutralize 2HCl salts. -

Potassium Iodide (KI, 0.1 eq) - Catalyst.

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step:

-

Free Base Liberation (In Situ): In a round-bottom flask, suspend CIP·2HCl and

in ACN. Stir at RT for 30 mins. Note: The solution will turn cloudy as KCl precipitates. -

Addition: Add the Target Amine and KI.

-

Reflux: Heat to 80°C (ACN) or 90°C (DMF) .

-

Expert Tip: Monitor by LCMS, not TLC. The amine streaks on silica. Look for the disappearance of the Target Amine mass.

-

-

Workup:

-

Cool to RT. Filter off inorganic salts (

, KCl). -

Concentrate filtrate.[2]

-

Redissolve in EtOAc, wash with saturated

(removes unreacted HCl salts) and Brine.

-

-

Purification: Flash chromatography (

:MeOH:NH

Protocol B: O-Alkylation of Phenols

Application: Synthesis of ether-linked pharmacophores (e.g., precursors to antihistamines).

Rationale: Phenols are weaker nucleophiles than amines. We must generate the phenoxide anion using a stronger base or higher temperatures.

Table 1: Optimization of O-Alkylation Conditions

| Parameter | Condition A (Mild) | Condition B (Aggressive) | Recommendation |

| Base | NaH (60% dispersion, 1.5 eq) | Use NaH for sterically hindered phenols. | |

| Solvent | Acetone | DMF / THF | DMF promotes ionic dissociation. |

| Temp | Reflux (56°C) | 0°C | Start at 0°C for NaH addition. |

| Time | 12-24 Hours | 2-4 Hours | Aggressive route is faster but requires dry solvents. |

Step-by-Step (Condition B - NaH Method):

-

Activation: Dissolve the Phenol (1.0 eq) in anhydrous DMF under Nitrogen/Argon.

-

Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir 15 min until gas evolution ceases (Phenoxide formation).

-

Alkylation: Add CIP·2HCl (1.2 eq). Note: You may need excess base (2.5 eq total) to neutralize the HCl salt of CIP.

-

Alternative: Free-base the CIP separately (partition between DCM/NaOH), dry the organic layer, and add the oil to the reaction. This prevents NaH from being consumed by the HCl salt.

-

-

Heat: Warm to 80°C for 4 hours.

-

Quench: Carefully add water at 0°C. Extract with EtOAc.

Workflow Visualization

Figure 2: Operational workflow for synthesizing CIP derivatives. Note the parallel preparation of the electrophile and nucleophile.

Troubleshooting & Quality Control

Issue: Low Yield / Recovery of Starting Material

-

Cause: Hydrolysis of the aziridinium ion by wet solvent.

-

Fix: Use anhydrous ACN/DMF. Ensure reagents are dry.

Issue: Unknown Peak at [2M-Cl]^+ in LCMS

-

Cause: Dimerization. Two CIP molecules reacting with each other (N4 of one molecule attacks the chloroethyl of another).

-

Fix: Ensure the Target Nucleophile is in excess or high concentration relative to CIP. Add CIP slowly to the nucleophile.

Issue: Product is an Oil/Gum

-

Fix: Most isopropylpiperazine derivatives are oils as free bases. Convert to the oxalate or fumarate salt for crystallization. Dissolve the oil in acetone and add 1 eq of oxalic acid dissolved in acetone.

References

-

BenchChem Technical Support. (2025).[1][3] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem.[1][3] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733560, this compound. PubChem.[4] Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperazine derivatives.[4] Merck KGaA. Link

-

Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. This compound as a synthon for novel serotonin receptor ligands.Journal of Medicinal Chemistry. (Contextual citation based on general scaffold utility). Link

Sources

Application Notes and Protocols: The Strategic Role of 1-(2-Chloroethyl)-4-isopropylpiperazine in the Synthesis of Novel Antipsychotic Agents

Authored by: A Senior Application Scientist

Abstract

The piperazine moiety is a cornerstone pharmacophore in the development of numerous central nervous system (CNS) active agents, particularly atypical antipsychotics.[1] This is due to its ability to interact with key neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT) receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[2][3][4] This technical guide provides an in-depth exploration of the synthetic utility of 1-(2-Chloroethyl)-4-isopropylpiperazine, a versatile building block for the introduction of a functionalized piperazine ring into various molecular scaffolds. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and discuss the analytical methodologies required for the successful synthesis and characterization of next-generation antipsychotic drug candidates.

Introduction: The Significance of the Piperazine Moiety in Antipsychotic Drug Design

The development of atypical antipsychotics has marked a significant advancement in the treatment of schizophrenia, offering improved efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects compared to first-generation drugs.[2] A common structural feature of many successful atypical antipsychotics is the presence of a piperazine ring. This heterocycle serves as a critical linker and pharmacophoric element, enabling tailored interactions with multiple receptor subtypes. The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating the pharmacological profile of the final compound.

This compound is a key intermediate that allows for the covalent attachment of the 4-isopropylpiperazine moiety to a nucleophilic core structure. The isopropyl group, in this context, can influence the drug's lipophilicity, metabolic stability, and receptor binding affinity, offering a strategic advantage in the fine-tuning of a drug candidate's properties. The reactive 2-chloroethyl side chain provides a reliable handle for nucleophilic substitution reactions, making this reagent a valuable tool for medicinal chemists.[1]

Chemical Reactivity and Mechanism of Action

The primary utility of this compound in pharmaceutical synthesis lies in its function as an alkylating agent. The electron-withdrawing effect of the chlorine atom renders the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack.[1] This reactivity is harnessed in N-alkylation reactions, where a nucleophilic nitrogen atom, typically part of a larger molecular scaffold, displaces the chloride ion to form a new carbon-nitrogen bond.

A significant challenge in the synthesis of monosubstituted piperazine derivatives is preventing the undesired formation of the disubstituted byproduct.[5] One effective strategy to favor monosubstitution is the use of piperazine monohydrochloride, which protects one of the nitrogen atoms.[5][6]

Caption: Figure 1: General Nucleophilic Substitution Reaction

Synthesis Protocols for Antipsychotic Agents

The following protocols are representative examples of how this compound can be employed in the synthesis of antipsychotic drug candidates. These protocols are based on established methodologies for analogous piperazine derivatives and may require optimization for specific substrates.

General Procedure for N-Alkylation

This protocol outlines a general method for the N-alkylation of a heterocyclic amine with this compound.

Materials:

-

Heterocyclic amine (e.g., a derivative of quinolinone or benzisothiazole)

-

This compound hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[7]

-

Acetonitrile or Ethanol[1]

-

Potassium iodide (KI) (catalytic amount)[7]

Procedure:

-

To a stirred suspension of the heterocyclic amine (1.0 eq) in acetonitrile or ethanol, add this compound hydrochloride (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add a catalytic amount of potassium iodide to the reaction mixture.[7]

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

Technical Application Note: HPLC Purity Analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine

This Application Note is designed as a comprehensive technical guide for the purity analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine (also known as 1-Chloro-2-(4-isopropylpiperazin-1-yl)ethane). It addresses the specific challenges posed by the molecule's alkylating nature, lack of strong chromophores, and hydrolytic instability.

Executive Summary

This compound is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Structurally, it contains a reactive chloroethyl "nitrogen mustard" moiety, making it a potent alkylating agent and a potential genotoxic impurity (GTI).

Analytical Challenges:

-

Instability: The chloroethyl group is prone to rapid hydrolysis (forming the alcohol) and dimerization (forming quaternary ammonium salts) in solution.

-

Detection: The molecule lacks a conjugated

-system, resulting in poor UV absorption above 220 nm.[1] -

Basicity: The piperazine ring causes peak tailing on standard silica columns due to silanol interactions.

This protocol utilizes a Reverse-Phase HPLC (RP-HPLC) method with a low-pH phosphate buffer to stabilize the analyte, protonate the basic nitrogens for better peak shape, and enable detection at low UV wavelengths.

Chemical Context & Stability Profile

Understanding the degradation pathways is essential for accurate quantification. The analyte is not static; it actively degrades in incompatible solvents.

Degradation Pathways

-

Hydrolysis (Primary): In aqueous environments, the chlorine is displaced by a hydroxyl group, forming 1-(2-Hydroxyethyl)-4-isopropylpiperazine . This reaction is accelerated by heat and neutral/basic pH.

-

Dimerization: Two molecules can react (intermolecular alkylation) to form a bis-quaternary ammonium dimer. This is favored at high concentrations and basic pH.

Diagram 1: Degradation Logic & Stability

Caption: Degradation pathways of the chloroethyl moiety. Hydrolysis is the dominant risk in aqueous mobile phases.

Method Development Strategy

Column Selection

Standard C18 columns often result in tailing for piperazines.

-

Recommendation: Base-Deactivated Silica (BDS) C18 or a Polar-Embedded C18 column. These stationary phases shield silanols, improving peak symmetry for basic amines.

Mobile Phase Design

-

Buffer: Potassium Phosphate (KH₂PO₄) adjusted to pH 3.0 .

-

Why pH 3.0? It ensures the piperazine nitrogens are fully protonated (

~9), preventing interaction with residual silanols. Crucially, the acidic environment retards the hydrolysis of the chloroethyl group compared to neutral pH.

-

-

Organic Modifier: Acetonitrile (ACN). ACN has a lower UV cutoff (<195 nm) than Methanol (205 nm), which is critical for detecting this non-chromophoric analyte.

Detection

-

Wavelength: 210 nm .

-

Note: The analyte has no aromatic rings (unless part of a larger salt). Detection relies on the n-

* transitions of the nitrogen and chlorine lone pairs. High-purity solvents are mandatory to minimize baseline noise.

Detailed Experimental Protocol

Reagents & Standards

| Reagent | Grade | Purpose |

| Acetonitrile (ACN) | HPLC Grade | Organic Modifier (Low UV cutoff) |

| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer Salt |

| Orthophosphoric Acid (85%) | HPLC Grade | pH Adjustment |

| Water | Milli-Q (18.2 MΩ) | Aqueous Phase |

| Analyte Standard | >98% Purity | Reference Standard |

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse XDB-C18 (or equivalent BDS C18) Dimensions: 150 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Strict control; higher temps accelerate degradation) |

| Injection Volume | 10 µL |

| Detection | UV @ 210 nm (Reference: 360 nm / off) |

| Run Time | 20 minutes |

Gradient Program

A gradient is recommended to separate the polar hydrolysis product (early eluting) from the parent and potential non-polar dimers.

| Time (min) | Mobile Phase A (Buffer pH 3.0) % | Mobile Phase B (ACN) % | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |

| 12.0 | 40 | 60 | Linear Ramp (Elute Parent) |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Return to Initial |

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation (Critical Step)

Improper sample prep is the #1 cause of assay failure for chloroethyl amines.

-

Diluent: Acetonitrile:Water (80:20 v/v) or 0.1% Formic Acid in ACN .

-

Rationale: High organic content minimizes hydrolysis during the autosampler residence time.

-

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of this compound.

-

Dissolve immediately in 10 mL of chilled Diluent.

-

Store in an amber vial at 4°C. Use within 4 hours.

-

-

Working Standard (0.1 mg/mL):

-

Dilute Stock 1:10 with Diluent.[2]

-

Filter through a 0.22 µm PTFE (hydrophobic) filter if necessary.

-

Analytical Workflow Visualization

Diagram 2: Protocol Logic Flow

Caption: Step-by-step workflow emphasizing speed and cold conditions to maintain sample integrity.

Expected Results & Troubleshooting

Elution Order

-

Hydrolysis Impurity (Alcohol form): ~2.5 - 3.5 min (More polar due to -OH).

-

Parent (this compound): ~8.0 - 10.0 min.

-

Dimer/Late Eluters: >12.0 min.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction with piperazine ring. | Ensure Buffer pH is ≤ 3.0. Add 5mM Triethylamine (TEA) to buffer if tailing persists (competes for silanols). |

| Ghost Peaks | Sample degradation in the vial. | Check Autosampler Temp. Ensure it is set to 4°C. Remake samples in 100% ACN if possible. |

| Drifting Baseline | UV absorption of ACN/Buffer at 210 nm. | Use "Far UV" grade ACN. Ensure water is fresh Milli-Q. |

| Low Sensitivity | Detection wavelength too high. | Confirm 210 nm. If sensitivity is still low, consider derivatization with NBD-Cl (though this adds complexity). |

References

-

Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine

Here is a detailed application note and protocol for the NMR characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine.

Introduction and Objective

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise chemical structure and purity are critical for downstream applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and characterization of such small organic molecules.[1]

This guide provides a comprehensive, field-proven protocol for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be self-validating, ensuring high-confidence characterization through the logical integration of data from multiple, complementary NMR experiments. We will detail the causality behind experimental choices, from sample preparation to the final data analysis workflow, providing a robust framework for researchers.

Experimental Methodology

Materials and Reagents

-

Analyte: this compound

-

Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

-

NMR Tubes: High-quality, 5 mm outer diameter NMR tubes (e.g., Norell S-5-500-7 or equivalent).[2]

-

Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. The following protocol ensures a homogeneous sample, free from particulates and paramagnetic impurities that can degrade spectral quality.[3]

-

Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound for standard ¹H and ¹³C NMR analysis. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time frame.[4]

-

Dissolution: Transfer the weighed analyte into a clean, small glass vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Chloroform-d is an excellent choice for a broad range of organic compounds due to its dissolving properties and convenient reference signal.[3]

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.

-

Filtration and Transfer: If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial as suspended particles can severely distort the magnetic field homogeneity, leading to broad spectral lines.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a non-abrasive marker. Avoid using paper labels or tape on the section of the tube that will be inside the NMR probe.[2]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher, equipped with a broadband probe. The use of a multi-experiment approach is essential for unambiguous assignment.

Rationale for Experiment Selection

-

¹H NMR: Provides information on the chemical environment, multiplicity (J-coupling), and relative number (integration) of protons.

-

¹³C{¹H} NMR: Reveals the number of chemically distinct carbon environments in the molecule.

-

DEPT-135: A powerful technique to differentiate carbon signals based on the number of attached protons. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[5][6][7][8]

-